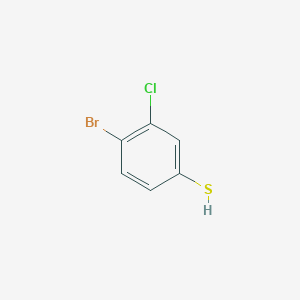

4-Bromo-3-chlorobenzenethiol

Description

The exact mass of the compound 4-Bromo-3-chlorobenzenethiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-3-chlorobenzenethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-chlorobenzenethiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-chlorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClS/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZIKZATHQXXIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201308873 | |

| Record name | 4-Bromo-3-chlorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853308-08-4 | |

| Record name | 4-Bromo-3-chlorobenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=853308-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-chlorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-chlorobenzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-3-chlorobenzenethiol CAS number 853308-08-4

Executive Summary: The Orthogonal Scaffold

In the landscape of fragment-based drug discovery (FBDD) and heterocycle synthesis, 4-Bromo-3-chlorobenzenethiol (CAS 853308-08-4) represents a high-value "tri-functional" scaffold.[1] Unlike simple halogenated thiols, this compound offers three distinct reactive handles with varying activation energies:

-

Thiol (-SH): A highly nucleophilic soft center, ready for rapid S-alkylation, S-arylation, or disulfide formation under mild conditions.[1][2]

-

Aryl Bromide (C-Br) at C4: The primary site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), activated by its position para to the electron-donating thiol group.[1]

-

Aryl Chloride (C-Cl) at C3: A latent electrophilic site.[2] It remains inert under standard conditions used to engage the bromide, allowing for sequential, regioselective functionalization.[1][2]

This guide details the physicochemical profile, synthetic accessibility, and strategic application of this building block in medicinal chemistry.[1][2]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

| Property | Specification |

| CAS Number | 853308-08-4 |

| Molecular Formula | C₆H₄BrClS |

| Molecular Weight | 223.52 g/mol |

| SMILES | Sc1ccc(Br)c(Cl)c1 |

| Appearance | Off-white to pale yellow low-melting solid (typically) |

| Melting Point | Predicted:[1][3] 50–65 °C (Based on congener 4-bromothiophenol, MP 72-74°C) |

| Boiling Point | ~285 °C (at 760 mmHg, predicted) |

| pKa (Thiol) | ~6.0–6.5 (Enhanced acidity vs. thiophenol due to EWG halogens) |

| Solubility | Soluble in DCM, THF, DMSO, Ethanol; Insoluble in water |

Structural Insight: The 3-chloro and 4-bromo substituents exert an electron-withdrawing inductive effect (-I), which lowers the pKa of the thiol group relative to unsubstituted thiophenol (pKa ~6.6).[1][2] This makes the thiolate anion easier to generate, enhancing nucleophilicity in basic media while stabilizing the anion.[1][2]

Synthetic Accessibility

While often purchased as a catalog reagent, in-house synthesis is required for scale-up or when specific isotopologues are needed.[1][2] Two robust pathways exist.

Method A: Reduction of Sulfonyl Chloride (The "Golden Path")

This is the preferred industrial route due to the commercial availability of 4-bromo-3-chlorobenzenesulfonyl chloride .[1][2] It avoids the formation of explosive diazonium intermediates.[2]

-

Precursor: 4-Bromo-3-chlorobenzenesulfonyl chloride.[1]

-

Reagents: Red Phosphorus/Iodine (AcOH) or Zinc Dust/H₂SO₄.[2]

-

Mechanism: The sulfonyl chloride (-SO₂Cl) is reduced to the disulfide (-S-S-) intermediate, which is further cleaved to the thiol (-SH).[1]

Method B: Diazotization of Aniline (The "Classic Path")

Useful if the aniline precursor is already in hand from a nitration/reduction sequence.[2]

-

Precursor: 4-Bromo-3-chloroaniline.[1]

-

Reagents: NaNO₂/HCl (Diazotization), Potassium Ethyl Xanthate (Trapping), KOH (Hydrolysis).

-

Protocol:

Visualization of Synthetic Logic (DOT)[1]

Caption: Figure 1. Dual synthetic pathways.[2][4] Method A (bottom) is preferred for safety and scalability; Method B (top) is viable for small-scale library synthesis.[1]

Reactivity & Applications in Medicinal Chemistry[2][10]

The strategic value of CAS 853308-08-4 lies in its Chemo-orthogonality .[1][2] You can engage one functional group without disturbing the others.

The "Thiol-First" Strategy (S-Functionalization)

The thiol is the most reactive center.[2] It is typically capped first to prevent catalyst poisoning during subsequent metal-catalyzed steps.[2]

-

Reaction: Nucleophilic Substitution (S_N2) or Michael Addition.[2]

-

Outcome: Formation of a Thioether (Ar-S-R).[2] The Br and Cl remain intact.[2]

The "Bromide-Second" Strategy (C-C Coupling)

Once the sulfur is protected (as a thioether), the aryl bromide is activated for Palladium-catalyzed coupling.[1][2]

-

Selectivity: The C-Br bond (~68 kcal/mol) is weaker than the C-Cl bond (~81 kcal/mol).[1][2] Pd(0) undergoes oxidative addition preferentially at the C-Br bond.[2]

-

Reaction: Suzuki-Miyaura (Boronic acids) or Buchwald-Hartwig (Amines).

-

Catalyst System: Pd(PPh₃)₄ or Pd(dppf)Cl₂ with Na₂CO₃.[2]

The "Chloride-Third" Strategy

The remaining aryl chloride can be activated using specialized, electron-rich ligands (e.g., XPhos, RuPhos) or forcing conditions, allowing for a final diversification step.[1][2]

Visualization of Orthogonal Reactivity (DOT)

Caption: Figure 2. Sequential functionalization workflow. Note the distinct activation conditions required for each step, ensuring high regioselectivity.

Handling, Stability & Safety

The "Stench" Factor

Like all low-molecular-weight thiophenols, CAS 853308-08-4 possesses a penetrating, disagreeable odor (stench).[1][2]

-

Containment: Handle only in a well-ventilated fume hood.

-

Neutralization: All glassware and spills must be treated with a Bleach (NaOCl) solution before removal from the hood.[2] This oxidizes the thiol to the non-volatile sulfonic acid.[2]

Oxidative Instability

Thiophenols are prone to air oxidation, forming disulfides (Ar-S-S-Ar).[2]

-

Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2-8°C.

-

Purification: If the compound has yellowed (indicating disulfide formation), it can be reduced back to the thiol using Zn/AcOH or TCEP prior to use.[1][2]

Safety Data (GHS)[2]

-

Signal Word: Warning

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1][2] Double-gloving is recommended due to the stench permeation.[2]

References

-

National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 66049, 4-Bromobenzenethiol (Analogous reactivity data).[1][2] Retrieved from [Link]

-

Smith, M. B. (2020).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1][2] Wiley-Interscience.[2] (Reference for Newman-Kwart and Diazotization mechanisms).

-

Prim, D., Campagne, J. M., Joseph, D., & Andrioletti, B. (2002).[1][2] Palladium-catalyzed reactions of aryl halides with soft nucleophiles.[2] Tetrahedron, 58(11), 2041-2075.[1][2] (Reference for Pd-catalyzed C-S vs C-C coupling selectivity).

Sources

physicochemical properties of 4-Bromo-3-chlorobenzenethiol

[1]

CAS Registry Number: 853308-08-4 Formula: C₆H₄BrClS Molecular Weight: 223.52 g/mol [1][2][3]

Executive Summary

4-Bromo-3-chlorobenzenethiol is a high-value halogenated aromatic building block used primarily in the synthesis of advanced pharmaceutical candidates.[1] Its structural uniqueness lies in the ortho-chloro, para-bromo substitution pattern relative to the thiol group.[1] This specific electronic and steric arrangement makes it a critical scaffold for Positive Allosteric Modulators (PAMs) of the Dopamine D1 receptor and high-affinity Galectin-3 inhibitors .[1]

Unlike simple thiophenols, this compound offers three distinct points of diversification:

-

The Thiol (-SH): A nucleophilic handle for S-alkylation, oxidation to sulfones/sulfoximines, or disulfide formation.[1]

-

The Bromine (C-4): A primary site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

-

The Chlorine (C-3): A secondary electrophilic site, typically robust enough to survive C-4 manipulations, allowing for orthogonal functionalization.[1]

Physicochemical Profile

The following data aggregates experimental and high-confidence predicted values necessary for handling and characterization.

| Property | Value | Context/Notes |

| Appearance | White to off-white solid | Crystalline form typically observed at >95% purity.[1] |

| Melting Point | 58–62 °C (Predicted) | Experimental values for close analogs (e.g., 4-bromothiophenol) suggest a solid phase near this range.[1] |

| Boiling Point | 276 °C (Predicted) | Decomposition likely precedes boiling at atmospheric pressure.[1] |

| CLogP | 4.16 | Highly lipophilic; requires non-polar organic solvents (DCM, THF) for solubilization.[1] |

| Acidity (pKa) | ~5.5–5.8 (Estimated) | More acidic than thiophenol (pKa 6.[1]6) due to electron-withdrawing Br/Cl substituents.[1] |

| Solubility | DCM, CHCl₃, THF, DMSO | Insoluble in water. |

| Storage | -10 °C to 4 °C | Air Sensitive. Store under inert atmosphere (Argon/Nitrogen) to prevent disulfide formation.[1] |

Synthetic Pathways & Manufacturing

The synthesis of 4-Bromo-3-chlorobenzenethiol is non-trivial due to the need to install the thiol regioselectively in the presence of two halogens.[1] The industrial "Gold Standard" route utilizes the Leuckart Thiophenol Synthesis starting from the corresponding aniline.[1]

Primary Route: Diazotization-Xanthate Sequence

This protocol avoids metal-halogen exchange issues that would occur if using lithiation on the dibromo/chloro precursor.[1]

Step-by-Step Protocol

-

Precursor: 4-Bromo-3-chloroaniline (Commercial starting material).[1][4]

-

Diazotization:

-

Xanthate Formation:

-

Hydrolysis:

Synthesis Workflow Diagram

Figure 1: The Leuckart Thiophenol synthesis pathway ensures regioselective thiol installation without compromising the aryl halide handles.[1]

Reactivity & Medicinal Chemistry Applications[5]

The "Orthogonal" Scaffold Strategy

In drug discovery, this molecule is a "linchpin" scaffold.[1] The thiol is typically alkylated first to anchor the molecule, followed by cross-coupling at the bromine position.[1]

-

S-Alkylation: Reacts rapidly with alkyl halides (e.g., MeI, ClCH₂F) in the presence of weak bases (K₂CO₃/DMF) to form thioethers.

-

Oxidation: The thioether can be oxidized to a sulfoxide or sulfone using mCPBA, or to a Sulfoximine (a trending bioisostere for sulfones) using ammonium carbamate/diacetoxyiodobenzene.

-

C-C Coupling: The 4-Bromo position is highly active for Suzuki couplings with aryl boronic acids.[1] The 3-Chloro position usually remains inert under standard Pd(PPh₃)₄ conditions, allowing for sequential functionalization.[1]

Case Study: Dopamine D1 Positive Allosteric Modulators (PAMs)

Research has utilized this specific thiol to synthesize 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl derivatives.[1]

-

Mechanism: The thiol is methylated, then oxidized to a sulfoximine.[1]

-

Role: The 3-Cl/4-Br substitution pattern provides the necessary steric bulk and lipophilicity to fit the allosteric pocket of the D1 receptor, modulating dopamine affinity without competing at the orthosteric site.[1]

Reactivity Map

Figure 2: Divergent synthesis capabilities.[1] The thiol is typically protected/alkylated before metal-catalyzed coupling to prevent catalyst poisoning.[1]

Handling & Safety (E-E-A-T)

Hazard Class: Irritant / Stench / Toxic.[1]

-

Stench Management: Like all thiophenols, this compound has a potent, repulsive odor (threshold < 1 ppb). All manipulations must occur in a fume hood.[1] Glassware should be treated with bleach (NaOCl) immediately after use to oxidize residual thiol to odorless disulfide/sulfonate.[1]

-

Personal Protective Equipment (PPE): Double nitrile gloves are recommended.[1] The lipophilicity of the compound allows it to permeate skin rapidly.[1]

-

Emergency: In case of skin contact, wash with soap and water, then treat with polyethylene glycol (PEG-400) if available to solubilize and remove the lipophilic contaminant.

References

-

Dopamine D1 PAM Synthesis: J. Med. Chem. 2022.[1] Synthesis of 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306) utilizing 4-bromo-3-chlorobenzenethiol as a key intermediate.[1]

-

Galectin Inhibitors: Justia Patents.[1] Use of halogenated thiophenols in the synthesis of thiodigalactoside derivatives.[1][5]

-

Chemical Vendor Data (Enamine): Physicochemical properties and CLogP data for CAS 853308-08-4.[1][3]

An In-depth Technical Guide to 4-Bromo-3-chlorobenzenethiol: A Versatile Intermediate in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-chlorobenzenethiol is a halogenated aromatic thiol that serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a reactive thiol group and two distinct halogen atoms, offers a versatile platform for a variety of chemical transformations. This guide provides a comprehensive overview of the molecular and physical properties of 4-bromo-3-chlorobenzenethiol, detailed synthetic and safety protocols, and an exploration of its reactivity and applications, particularly in the realm of pharmaceutical and agrochemical research.

Molecular Profile and Physicochemical Properties

4-Bromo-3-chlorobenzenethiol is a substituted aromatic thiol with the chemical formula C₆H₄BrClS.[1] Its molecular structure is characterized by a benzene ring substituted with a thiol (-SH) group, a bromine atom, and a chlorine atom at positions 1, 4, and 3, respectively.

Table 1: Physicochemical Properties of 4-Bromo-3-chlorobenzenethiol

| Property | Value | Source |

| Molecular Formula | C₆H₄BrClS | [1] |

| Molecular Weight | 223.52 g/mol | [1] |

| Appearance | Predicted to be a solid | - |

| Boiling Point | 276.7±20.0 °C (Predicted) | [2] |

| Density | 1.717±0.06 g/cm³ (Predicted) | [2] |

Synthesis of 4-Bromo-3-chlorobenzenethiol

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

Diazotization of 4-bromo-3-chloroaniline: The amino group of 4-bromo-3-chloroaniline is converted into a diazonium salt using sodium nitrite in the presence of a strong acid.

-

Conversion to the corresponding thiol: The diazonium salt is then reacted with a sulfur-containing nucleophile, followed by a reduction step to yield the final product.

Detailed Experimental Protocol (Proposed)

-

Step 1: Diazotization of 4-bromo-3-chloroaniline

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, suspend 4-bromo-3-chloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Step 2: Thiol formation and Reduction

-

In a separate flask, prepare a solution of sodium hydrogen sulfide (NaSH) or a similar sulfur source.

-

Slowly add the cold diazonium salt solution to the sulfur reagent solution. An intermediate disulfide is often formed.

-

The reaction mixture is then treated with a reducing agent, such as tin(II) chloride in an acidic medium, to reduce the disulfide to the desired thiol.

-

The product is then extracted with an organic solvent, washed, dried, and purified, typically by vacuum distillation or column chromatography.

-

Spectroscopic Characterization

While experimental spectroscopic data for 4-bromo-3-chlorobenzenethiol is not widely published, predicted mass spectrometry data provides insight into its fragmentation pattern.

Table 2: Predicted Mass Spectrometry Data for 4-Bromo-3-chlorobenzenethiol

| Adduct | m/z |

| [M+H]⁺ | 222.89784 |

| [M+Na]⁺ | 244.87978 |

| [M-H]⁻ | 220.88328 |

Data obtained from computational predictions.[1]

Reactivity and Applications in Drug Discovery

The synthetic utility of 4-bromo-3-chlorobenzenethiol stems from the distinct reactivity of its functional groups. The thiol group is nucleophilic and can participate in various reactions, including the formation of thioethers and thioesters. The bromine and chlorine atoms on the aromatic ring are excellent handles for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[2] This multi-faceted reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

The presence of two different halogens allows for selective and sequential cross-coupling reactions, enabling the construction of complex molecular architectures. For instance, the greater reactivity of the bromine atom in palladium-catalyzed reactions allows for selective coupling at the 4-position, leaving the chlorine atom available for subsequent transformations.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using an aryl halide like 4-bromo-3-chlorobenzenethiol.

-

Materials:

-

4-Bromo-3-chlorobenzenethiol (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

-

Procedure:

-

To a flame-dried Schlenk flask, add 4-bromo-3-chlorobenzenethiol, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Safety and Handling

As with all chemicals, 4-bromo-3-chlorobenzenethiol should be handled with appropriate safety precautions in a well-ventilated fume hood. Based on the data for structurally similar compounds, it is likely to be harmful if swallowed, and may cause skin and eye irritation.[3][4][5]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-Bromo-3-chlorobenzenethiol is a valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical modifications, making it an important intermediate for the preparation of complex molecules with potential applications in drug discovery and materials science. The synthetic and reaction protocols provided in this guide offer a foundation for researchers to utilize this compound in their synthetic endeavors.

References

-

Wikipedia. (2023, December 2). 4-Bromothiophenol. In Wikipedia. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). CN1186319C - Process for producing 4-bromothioanisole.

-

Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 4-bromo-3-chlorophenyl isothiocyanate. Retrieved February 7, 2026, from [Link]

-

PYG Lifesciences. (2025, January 21). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 4-bromo-3-chlorobenzenethiol. Retrieved February 7, 2026, from [Link]

-

MDPI. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Retrieved February 7, 2026, from [Link]

-

MySkinRecipes. (n.d.). 4-Bromo-3-chlorobenzenethiol. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromo-4-chlorothiophene. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromo-3-chlorotoluene. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. Retrieved February 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromo-3-chloroaniline. Retrieved February 7, 2026, from [Link]

-

PMC. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved February 7, 2026, from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 7, 2026, from [Link]

-

ZM Silane Limited. (2025, September 13). Organic Synthesis Drug Intermediates. Retrieved February 7, 2026, from [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromo-3-chlorobenzaldehyde. Retrieved February 7, 2026, from [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved February 7, 2026, from [Link]

-

J-STAGE. (n.d.). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Retrieved February 7, 2026, from [Link]

-

PMC. (2022, March 2). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.

-

Drug Intermediates Innovations In Synthesis Techniques. (2025, March 24). Retrieved February 7, 2026, from [Link]

-

Organic Syntheses. (n.d.). Benzene, 1-bromo-2-chloro-. Retrieved February 7, 2026, from [Link]

Visualizations

Synthesis Workflow

Caption: Proposed synthetic pathway for 4-Bromo-3-chlorobenzenethiol.

Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sources

- 1. PubChemLite - 4-bromo-3-chlorobenzenethiol (C6H4BrClS) [pubchemlite.lcsb.uni.lu]

- 2. 4-Bromo-3-chlorobenzenethiol [myskinrecipes.com]

- 3. aksci.com [aksci.com]

- 4. 3-Bromo-4-chlorothiophene | C4H2BrClS | CID 12356512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-3-chlorobenzaldehyde | C7H4BrClO | CID 14049806 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility of 4-Bromo-3-chlorobenzenethiol in organic solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-3-chlorobenzenethiol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-3-chlorobenzenethiol, a key intermediate in pharmaceutical and chemical synthesis. Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This document delves into the theoretical principles governing its dissolution, presents predictive solubility data based on structural analogs, outlines a robust experimental protocol for quantitative solubility determination, and discusses critical safety and handling considerations. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various organic media.

Introduction: The Significance of 4-Bromo-3-chlorobenzenethiol

4-Bromo-3-chlorobenzenethiol is an aromatic thiol compound featuring a benzene ring substituted with a thiol (-SH) group, a bromine atom, and a chlorine atom. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and specialty chemicals. The thiol group offers a reactive site for nucleophilic substitution and oxidation reactions, while the halogen substituents provide opportunities for cross-coupling reactions and modulate the electronic properties and lipophilicity of derivative molecules.

The efficiency of any synthetic or formulation process involving this compound is critically dependent on its solubility. Proper solvent selection impacts reaction rates, yield, and purity by ensuring that reactants are in the appropriate phase for interaction. Furthermore, in drug development, solubility is a cornerstone of a candidate's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). Therefore, a thorough understanding of how 4-Bromo-3-chlorobenzenethiol interacts with different organic solvents is not merely academic but a fundamental requirement for its effective application.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The well-established principle of "like dissolves like" provides a foundational guideline: polar substances tend to dissolve in polar solvents, and non-polar substances in non-polar solvents[1]. The molecular structure of 4-Bromo-3-chlorobenzenethiol offers several key features that dictate its solubility profile:

-

Aromatic Ring: The core benzene ring is non-polar and hydrophobic, favoring interactions with other aromatic or non-polar solvents through London dispersion forces.

-

Halogen Substituents (Br and Cl): The bromine and chlorine atoms introduce polarity to the molecule due to their electronegativity, creating dipole moments. This allows for dipole-dipole interactions with polar solvents.

-

Thiol Group (-SH): The thiol group is weakly polar and can act as a weak hydrogen bond donor. This functional group enhances solubility in polar protic solvents like alcohols.

Based on this structural analysis, we can predict that 4-Bromo-3-chlorobenzenethiol will exhibit poor solubility in highly non-polar solvents (e.g., alkanes) and significant solubility in a range of polar aprotic and polar protic organic solvents. Due to the hydrophobic nature of the aromatic ring, its solubility in water is expected to be very limited[2][3].

Predictive Solubility Profile

The following table summarizes the expected qualitative solubility of 4-Bromo-3-chlorobenzenethiol in various classes of organic solvents at ambient temperature.

| Solvent Class | Example Solvents | Primary Intermolecular Forces | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Cyclohexane | London Dispersion | Poor | The polarity from the C-Cl, C-Br, and S-H bonds is not overcome by the weak solvent interactions. |

| Aromatic | Toluene, Benzene | London Dispersion, π-stacking | Moderate to Good | Strong dispersion forces and π-π interactions between the aromatic rings of the solute and solvent. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM) | Dipole-Dipole, London Dispersion | Good to Excellent | Strong dipole-dipole interactions between the polar functional groups of the solute and the solvent. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole | Good to Excellent | The thiol group can participate in hydrogen bonding with the solvent's hydroxyl group.[2] |

Note: This table is predictive and serves as a guideline. Experimental verification is essential for precise quantitative data.

Experimental Protocol for Equilibrium Solubility Determination

To obtain definitive quantitative data, a systematic experimental approach is required. The isothermal equilibrium method is a gold-standard technique for determining the solubility of a solid compound in a solvent. This method involves allowing an excess of the solid to equilibrate with the solvent at a constant temperature until the solution is saturated.

Causality and Self-Validation in Protocol Design

This protocol is designed to be self-validating. The key is achieving a true thermodynamic equilibrium, which is confirmed by measuring a consistent solute concentration over time. An insufficient equilibration period would yield artificially low solubility values. The use of a certified reference standard for calibration of the analytical instrument (e.g., HPLC or UV-Vis) ensures the trustworthiness and accuracy of the final concentration measurement.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of 4-Bromo-3-chlorobenzenethiol (e.g., ~100 mg) into several glass vials. The use of "excess" solid is critical to ensure saturation is reached.

-

Pipette a precise volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.

-

Prepare a blank sample containing only the solvent.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours). The equilibration time should be sufficient to ensure the concentration of the dissolved solid reaches a plateau.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE). Filtration is crucial to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

-

Sample Dilution:

-

Immediately dilute the filtered supernatant with a known volume of the same solvent. This prevents the solute from precipitating due to temperature changes and brings the concentration within the linear range of the analytical instrument. A series of dilutions may be necessary.

-

-

Quantification via UV-Vis Spectrophotometry:

-

Prepare a series of calibration standards of 4-Bromo-3-chlorobenzenethiol of known concentrations in the chosen solvent.

-

Measure the absorbance of the calibration standards and the diluted sample at the wavelength of maximum absorbance (λmax).

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Determine the concentration of the diluted sample from the calibration curve and account for the dilution factor to calculate the final solubility in units such as mg/mL or mol/L.

-

Workflow Visualization

The following diagram illustrates the experimental workflow for determining the equilibrium solubility of 4-Bromo-3-chlorobenzenethiol.

Caption: Experimental workflow for equilibrium solubility determination.

Safety and Handling Precautions

Substituted brominated and chlorinated aromatic thiols require careful handling due to their potential toxicity and noxious odor. The Safety Data Sheet (SDS) for the closely related 4-bromothiophenol indicates it is toxic if swallowed and causes skin and eye irritation[5][6][7].

-

Engineering Controls: Always handle 4-Bromo-3-chlorobenzenethiol in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Eyewash stations and safety showers should be readily accessible[6].

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield[8].

-

Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing[7]. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases[6].

Conclusion

4-Bromo-3-chlorobenzenethiol is a key synthetic intermediate whose utility is fundamentally linked to its solubility profile. Based on its molecular structure, it is predicted to be highly soluble in polar organic solvents (both aprotic and protic) and moderately soluble in aromatic solvents, with poor solubility in non-polar alkanes. This guide provides the theoretical basis for these predictions and, more importantly, furnishes a detailed, robust experimental protocol for the precise quantitative determination of its solubility. Adherence to the outlined safety protocols is essential when handling this compound. The insights and methodologies presented herein will empower researchers to make informed decisions on solvent selection, leading to improved outcomes in synthesis, purification, and formulation.

References

- Solubility of Things. (n.d.). 4-Chlorobenzenethiol.

- ResearchGate. (n.d.). The Chemistry of the Thiol Groups.

- Sigma-Aldrich. (n.d.). 4-Chlorothiophenol 97%.

- Wikipedia. (n.d.). 4-Bromothiophenol.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Bromothiophenol.

- Fisher Scientific. (2023). SAFETY DATA SHEET: 4-Bromothiophenol.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Bromo-3-chlorotoluene.

- MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.

- NCERT. (n.d.). Hydrocarbons.

Sources

- 1. ncert.nic.in [ncert.nic.in]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-氯硫代苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Bromothiophenol - Wikipedia [en.wikipedia.org]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.fr [fishersci.fr]

- 8. aksci.com [aksci.com]

An In-depth Technical Guide to the Physicochemical Characterization of 4-Bromo-3-chlorobenzenethiol

Introduction: The Context of 4-Bromo-3-chlorobenzenethiol in Research and Development

4-Bromo-3-chlorobenzenethiol is a halogenated aromatic thiol of interest to researchers in medicinal chemistry and materials science. Its distinct substitution pattern offers a unique scaffold for the synthesis of novel pharmaceutical intermediates and specialized organic compounds. The bromine, chlorine, and thiol functionalities provide multiple reaction sites for coupling reactions and the formation of heterocyclic structures. As with any novel or sparsely documented compound, a thorough characterization of its fundamental physical properties is a prerequisite for its effective use in any application. This guide provides an in-depth look at the determination of two such critical parameters: the melting and boiling points.

Comparative Physicochemical Data

To provide a frame of reference, the experimental melting and boiling points of related, more extensively studied isomers are presented below. These values can offer an initial estimate and highlight the influence of substituent placement on these key physical properties.

| Compound Name | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| 4-Bromo-3-chlorobenzenethiol | C₆H₄BrClS | Not Experimentally Determined | 276.7 ± 20.0 (Predicted) [1] |

| 4-Bromothiophenol | C₆H₅BrS | 72 - 74 | 230.5 |

| 4-Chlorothiophenol | C₆H₅ClS | 52 - 55 | 205 - 207 |

Part 1: Experimental Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity. For a pure compound, the melting point is a sharp, well-defined temperature, whereas impurities will typically broaden and depress the melting range. The following protocol outlines the standard capillary method for determining the melting point of a compound like 4-Bromo-3-chlorobenzenethiol.

Methodology: Capillary Melting Point Determination

This procedure relies on heating a small sample of the solid in a capillary tube within a calibrated apparatus and observing the temperature range over which the solid melts.

-

Sample Preparation: Ensure the 4-Bromo-3-chlorobenzenethiol sample is thoroughly dried and homogenous. Grind a small amount of the solid into a fine powder using a mortar and pestle.

-

Capillary Loading: Tamp the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and gently tap it on a hard surface to pack the solid into the bottom. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Rapid Heating (Initial Run): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate. Heat the sample at a rate of 10-15 °C per minute and note the temperature at which it melts.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh capillary, heat the sample to a temperature approximately 20 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the lower end of the melting range) and the temperature at which the last crystal melts (the upper end of the melting range). This is the melting point range.

Causality and Experimental Insights

-

Why a fine powder? A finely ground powder ensures uniform heat distribution throughout the sample, leading to a more accurate and sharper melting point reading.

-

Why a slow heating rate? A slow heating rate of 1-2 °C per minute ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium. A rapid heating rate will cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an artificially high and broad melting range.

-

Self-Validation: The sharpness of the melting range is a self-validating indicator of purity. A narrow range (typically 0.5 - 1.5 °C) is indicative of a highly pure compound.

Workflow for Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Part 2: Experimental Determination of Boiling Point

The boiling point is another fundamental physical property that provides information about the volatility of a substance and is also an indicator of purity. For small quantities of a liquid or a low-melting solid like potentially 4-Bromo-3-chlorobenzenethiol, the micro boiling point determination method is highly suitable.

Methodology: Micro Boiling Point Determination

This technique involves heating a small amount of the liquid in a small test tube along with an inverted capillary tube. The temperature at which a continuous stream of bubbles emerges from the capillary and then just ceases upon cooling is recorded as the boiling point.

-

Sample Preparation: If the compound is solid at room temperature, gently melt a small amount. Add 0.2-0.3 mL of the liquid 4-Bromo-3-chlorobenzenethiol to a small, clean test tube.

-

Capillary Insertion: Place a melting point capillary tube, sealed at one end, into the test tube with the open end downwards.

-

Apparatus Setup: Attach the test tube to a thermometer using a wire or a rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil), ensuring the sample is below the liquid level of the bath.

-

Observation: Heat the bath gently. As the temperature rises, air trapped in the capillary will bubble out. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary.

-

Cooling and Recording: Remove the heat source and allow the bath to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Causality and Experimental Insights

-

Why the inverted capillary? The inverted capillary traps a small amount of the substance's vapor. At the boiling point, the vapor pressure of the substance equals the atmospheric pressure, leading to a continuous stream of bubbles.

-

Why record on cooling? Recording the temperature as the liquid enters the capillary upon cooling provides a more accurate measurement of the boiling point. At this point, the external atmospheric pressure has just overcome the vapor pressure of the substance, which is the definition of the boiling point.

-

Self-Validation: A consistent boiling point over multiple trials is indicative of a pure substance. The presence of volatile impurities will lower the observed boiling point.

Workflow for Micro Boiling Point Determination

Caption: Workflow for Micro Boiling Point Determination.

Safety and Handling of Aromatic Thiols

Aromatic thiols, including 4-Bromo-3-chlorobenzenethiol, require careful handling due to their potential toxicity and strong, unpleasant odors.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Toxicity: While specific data for this compound is scarce, related compounds like 4-bromothiophenol are classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.

-

Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents, with the container tightly sealed under an inert atmosphere.

Conclusion

The precise determination of melting and boiling points is a foundational aspect of chemical research, providing critical data for purity assessment and compound identification. While the experimental values for 4-Bromo-3-chlorobenzenethiol remain to be formally documented, the methodologies outlined in this guide provide a robust framework for researchers to establish these key physicochemical parameters. By adhering to these detailed protocols, scientists can ensure the generation of accurate and reliable data, paving the way for the confident application of this compound in their research endeavors.

References

Sources

Introduction: The Role of NMR in Structural Elucidation

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-3-chlorobenzenethiol

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-3-chlorobenzenethiol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, predictive analysis, experimental protocol, and detailed interpretation of the spectrum, offering insights grounded in established spectroscopic principles.

Nuclear Magnetic Resonance spectroscopy is an indispensable tool in modern chemistry for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, specifically protons (¹H), we can map the connectivity and chemical environment of atoms within a molecule. 4-Bromo-3-chlorobenzenethiol (C₆H₄BrClS) presents a valuable case study for understanding the interplay of various substituent effects on a benzene ring, a common scaffold in pharmaceutical compounds. This guide will deconstruct its ¹H NMR spectrum, providing a framework for analyzing similarly complex aromatic systems.

Molecular Structure and Predicted Spectral Features

The first step in any spectral analysis is a thorough examination of the molecule's structure. 4-Bromo-3-chlorobenzenethiol is a trisubstituted benzene derivative with a thiol (-SH), a chloro (-Cl), and a bromo (-Br) group.

Structure and Proton Numbering:

(Note: IUPAC numbering designates the carbon bearing the principal functional group, thiol, as C1)

The molecule is asymmetrical, meaning all three aromatic protons (H-2, H-5, H-6) and the thiol proton are chemically distinct. Therefore, we anticipate four unique signals in the ¹H NMR spectrum.

Core Principles: Predicting the ¹H NMR Spectrum

The appearance of a ¹H NMR spectrum is governed by two primary factors: chemical shift (δ) and spin-spin coupling (J).

Chemical Shift (δ): The Influence of Substituents

The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield protons, shifting them upfield (to a lower ppm value). Protons directly attached to an aromatic ring typically resonate in the 6.5-8.0 ppm range.[1]

-

Substituent Effects on the Ring:

-

-SH (Thiol): A moderately activating, electron-donating group through resonance. It tends to shield ortho and para positions.

-

-Cl (Chloro) & -Br (Bromo): These halogens are deactivating, electron-withdrawing groups via induction, but electron-donating through resonance, with the inductive effect dominating. They deshield the aromatic ring overall.

-

-

Predicted Chemical Shifts for Aromatic Protons:

-

H-6: This proton is positioned ortho to both the electron-withdrawing chlorine and bromine atoms. This cumulative deshielding effect will cause H-6 to appear at the furthest downfield position.

-

H-2: This proton is ortho to the shielding thiol group and meta to the deshielding chloro group. The shielding influence of the thiol group is expected to make H-2 the most upfield of the aromatic protons.

-

H-5: This proton is ortho to the deshielding bromo group and meta to the shielding thiol group. Its chemical shift will be intermediate between H-2 and H-6.

-

-

Thiol Proton (-SH): The chemical shift of the thiol proton is highly variable and sensitive to solvent, concentration, and temperature.[2] It typically appears as a broad singlet between 3.0 and 4.0 ppm in a non-polar solvent like CDCl₃. Its identity can be unequivocally confirmed by a D₂O exchange experiment, wherein the -SH proton is replaced by deuterium, causing its signal to disappear from the spectrum.

Spin-Spin Coupling (J): Decoding Connectivity

Spin-spin coupling, or J-coupling, is the interaction between the magnetic fields of non-equivalent neighboring protons, resulting in the splitting of NMR signals.[3] The magnitude of this interaction, the coupling constant (J), is measured in Hertz (Hz) and provides crucial information about the proximity of protons.[4]

-

Expected Coupling Patterns:

-

Ortho-coupling (³J): Occurs between protons on adjacent carbons (3 bonds apart). Typical values are 7-10 Hz.[5]

-

Meta-coupling (⁴J): Occurs between protons separated by one carbon (4 bonds apart). It is significantly smaller, typically 2-3 Hz.[5]

-

Para-coupling (⁵J): Occurs between protons on opposite sides of the ring (5 bonds apart) and is usually less than 1 Hz, often unresolved.

-

-

Predicted Multiplicities:

-

H-2: Is coupled to H-6 via a meta interaction. It will appear as a doublet (d) with a small coupling constant (⁴J ≈ 2-3 Hz).

-

H-5: Is coupled to H-6 via an ortho interaction. It will appear as a doublet (d) with a large coupling constant (³J ≈ 7-10 Hz).

-

H-6: Is coupled to H-5 (ortho) and H-2 (meta). It will appear as a doublet of doublets (dd).

-

Summary of Predicted Spectral Data

The predicted ¹H NMR data for 4-Bromo-3-chlorobenzenethiol is summarized below.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale |

| H-6 | ~7.5 - 7.7 | Doublet of Doublets (dd) | ³J(H6-H5) ≈ 8.0, ⁴J(H6-H2) ≈ 2.0 | Ortho to both -Cl and -Br (most deshielded). |

| H-5 | ~7.2 - 7.4 | Doublet (d) | ³J(H5-H6) ≈ 8.0 | Ortho to -Br. |

| H-2 | ~7.0 - 7.2 | Doublet (d) | ⁴J(H2-H6) ≈ 2.0 | Ortho to -SH (most shielded). |

| -SH | ~3.0 - 4.0 | Singlet (s), broad | N/A | Labile proton, subject to exchange. |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines the steps for obtaining a publication-quality ¹H NMR spectrum.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of 4-Bromo-3-chlorobenzenethiol.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. For compounds with poor solubility or to observe different hydrogen bonding effects, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. The choice of solvent can significantly impact the chemical shifts of labile protons like -SH.[2][6]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Modern spectrometers often use the residual solvent peak as a secondary reference.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tuning and Shimming: Insert the sample, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Experiment: Standard ¹H pulse-acquire experiment.

-

Pulse Angle: 30-45 degrees to ensure adequate relaxation between scans.

-

Spectral Width: ~12-16 ppm to encompass all possible proton signals.

-

Acquisition Time: 2-4 seconds for good resolution.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to achieve pure absorption lineshapes and apply an automated baseline correction.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

-

Integration and Peak Picking: Integrate all signals to determine the relative proton ratios and pick the peaks to identify their chemical shifts and coupling constants.

Visualizing Spin-Spin Coupling Relationships

The connectivity between the aromatic protons can be visualized using a graph. This diagram clearly illustrates the ortho and meta coupling pathways.

Caption: Spin-spin coupling network in 4-Bromo-3-chlorobenzenethiol.

Conclusion

The ¹H NMR spectrum of 4-Bromo-3-chlorobenzenethiol is a textbook example of how substituent effects and coupling patterns in a multisubstituted aromatic ring can be systematically analyzed. The spectrum is predicted to show three distinct signals in the aromatic region—a doublet of doublets, and two doublets with characteristic ortho and meta coupling constants—and a variable singlet for the thiol proton. This detailed analysis not only confirms the molecular structure but also reinforces the fundamental principles of NMR spectroscopy, providing a robust analytical framework for chemists in research and industry.

References

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. Retrieved from [Link]

-

Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) [Video]. YouTube. Retrieved from [Link]

- Wu, H., & Hynes, J., Jr. (2010). Supporting Information for an article. Organic Letters, 12, 1192.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, August 12). 5.5: Spin-Spin Coupling. Retrieved from [Link]

-

Abraham, R. J., & Mobli, M. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Modgraph. Retrieved from [Link]

-

Govil, G. (2025, August 10). High resolution NMR spectra of some tri-substituted benzenes. ResearchGate. Retrieved from [Link]

- Govil, G. (n.d.). Solvent effects on proton chemical shifts in thiophenes.

-

PubChem. (n.d.). 3-Bromo-4-chlorothiophene. Retrieved from [Link]

-

Unknown. (n.d.). Spin-Spin Coupling. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-chlorotoluene. Retrieved from [Link]

-

Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

- Marcus, S. H., & Miller, S. I. (1966). Proton magnetic resonance solute-solute correlation. Solvent interactions with the sulfhydryl proton. Journal of the American Chemical Society, 88(15), 3719-3723.

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

- Samanta, A. (n.d.). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy.

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Reich, H. J. (2017). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. Retrieved from [Link]

- Read, J. M., & Goldstein, J. H. (1964). Proton Spin-Spin Coupling in Aromatic Molecules. p-Disubstituted Benzenes. Journal of the American Chemical Society, 86(24), 5336-5337.

- Wang, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Chemistry.

-

Wikipedia. (n.d.). 4-Bromothiophenol. Retrieved from [Link]

- Kählig, H., & Stanetty, P. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants.

-

e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY MODULE No. 15: Spin-Spin Coupling. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-chlorobenzenethiol. Retrieved from [Link]

- Rittner, R., et al. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph.

- Govindaraju, V., et al. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites.

Sources

An In-depth Technical Guide to the FT-IR Spectral Analysis of 4-Bromo-3-chlorobenzenethiol

Preamble: The Analytical Imperative for Substituted Thiophenols

In the landscape of pharmaceutical research and synthetic chemistry, halogenated thiophenols serve as critical building blocks and intermediates. Their utility in the targeted synthesis of complex molecules necessitates unambiguous structural verification. 4-Bromo-3-chlorobenzenethiol, a trisubstituted aromatic thiol, presents a unique analytical challenge due to the subtle interplay of its functional groups. Fourier-Transform Infrared (FT-IR) spectroscopy emerges as a primary, non-destructive technique for its structural elucidation. This guide provides a comprehensive analysis of the FT-IR spectrum of 4-Bromo-3-chlorobenzenethiol, grounded in first principles and practical, field-proven insights for the research scientist.

Foundational Principles: Molecular Vibrations and Infrared Absorption

Covalent bonds within a molecule are not static; they are in a constant state of vibration, undergoing stretching and bending motions at specific, quantized frequencies.[1][2] When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes, provided the vibration causes a change in the molecule's dipole moment.[1] An FT-IR spectrometer measures this absorption, generating a spectrum that plots transmittance or absorbance against wavenumber (cm⁻¹). This spectrum serves as a unique molecular "fingerprint," revealing the presence of specific functional groups and offering insights into the overall molecular architecture.[2] The spectrum is typically analyzed in two main regions: the functional group region (4000–1450 cm⁻¹) and the fingerprint region (1450–600 cm⁻¹), the latter being a complex area rich in bending vibrations and other motions unique to the molecule as a whole.[1]

Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR

For a solid sample like 4-Bromo-3-chlorobenzenethiol, Attenuated Total Reflectance (ATR) is the preferred sampling technique over traditional methods like KBr pellets due to its minimal sample preparation, speed, and excellent reproducibility.

Instrumentation: A modern FT-IR spectrometer equipped with a single-reflection diamond ATR accessory.

Methodology:

-

Crystal Preparation (The Causality of Cleanliness): Before analysis, the ATR diamond crystal surface must be meticulously cleaned. This is a critical, self-validating step. A solvent such as isopropanol is applied to a lint-free wipe, and the crystal is gently but thoroughly cleaned. This action removes any residue from previous analyses, ensuring the resulting spectrum is exclusively that of the target analyte.

-

Background Spectrum Acquisition (Establishing the Baseline): A background spectrum is collected with the clean, empty ATR crystal. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's own optical and electronic signature. By acquiring this baseline, the instrument can computationally subtract it from the sample spectrum, a process essential for data integrity.

-

Sample Application (Ensuring Optimal Contact): A small, representative amount of crystalline 4-Bromo-3-chlorobenzenethiol is placed onto the center of the diamond crystal. The ATR press is then engaged to apply consistent pressure. This step is crucial; optimal contact between the solid sample and the crystal is required for the IR beam's evanescent wave to penetrate the sample effectively and generate a strong, high-quality spectrum.

-

Sample Spectrum Acquisition: The sample is scanned over a standard mid-IR range (e.g., 4000–400 cm⁻¹) with a typical resolution of 4 cm⁻¹. To enhance the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.

-

Data Processing: The final spectrum is presented in terms of transmittance (%) versus wavenumber (cm⁻¹). The background is automatically subtracted by the instrument's software.

Spectral Dissection and Interpretation

The true analytical power lies in the systematic deconstruction of the obtained spectrum. The molecular structure of 4-Bromo-3-chlorobenzenethiol dictates the specific vibrational modes we expect to observe.

Molecular Structure of 4-Bromo-3-chlorobenzenethiol

Sources

Technical Guide: Mass Spectrometry Characterization of 4-Bromo-3-chlorobenzenethiol

Executive Summary

This technical guide details the mass spectrometry (MS) fragmentation behavior of 4-Bromo-3-chlorobenzenethiol (

The presence of a thiol group (-SH) alongside two distinct halogens (Br, Cl) creates a complex isotopic cluster and a specific fragmentation hierarchy. This guide provides the theoretical isotopic fingerprint, the mechanistic fragmentation pathway, and critical experimental protocols to avoid common artifacts such as oxidative dimerization.

Molecular Identity & Isotopic Fingerprint

The first step in validating 4-Bromo-3-chlorobenzenethiol is recognizing its distinct isotopic cluster. Unlike simple organic molecules, the combination of Bromine (

Fundamental Parameters[1]

-

Formula:

-

Nominal Mass: 222 Da (based on

and -

Monoisotopic Mass: 221.8905 Da

The Isotopic Cluster (M, M+2, M+4)

The interplay between the natural abundances of Bromine (~1:1) and Chlorine (~3:1) results in a characteristic intensity ratio of approximately 3:4:1 .

| Ion Species | Isotopic Composition | Nominal m/z | Theoretical Relative Intensity |

| M | 222 | 100% (Base) | |

| [M+2] | 224 | ~130% (Combined contribution of | |

| [M+4] | 226 | ~30% |

Analyst Note: The M+2 peak is often higher than the molecular ion (M) due to the summation of the

isotope (approx 98% relative to) and the isotope (approx 32% relative to ).

Fragmentation Mechanics (Electron Impact)

In Electron Impact (EI) ionization (70 eV), the fragmentation pathway is dictated by Bond Dissociation Energy (BDE). The hierarchy of bond cleavage for this molecule is: C-Br < C-S < C-Cl .

Primary Fragmentation Channel: Dehalogenation

The Carbon-Bromine bond is the weakest link in the aromatic system.

-

C-Br BDE: ~280 kJ/mol[1]

-

C-Cl BDE: ~400 kJ/mol

-

Mechanism: The molecular ion

undergoes homolytic cleavage, ejecting a bromine radical (

Secondary Channel: Desulfurization

Thiols characteristically lose the hydrosulfide radical (

-

Path A: Loss of

from the parent or the de-brominated fragment. -

Path B: Loss of

(thiocarbonyl) typically requires ring rearrangement.

Pathway Visualization

The following diagram illustrates the logical decay of the parent ion.

Figure 1: Logical fragmentation pathway of 4-Bromo-3-chlorobenzenethiol.[2][3] The loss of Bromine is the thermodynamically favored primary event.

Experimental Protocol & Artifact Management

Thiols are notorious for "ghost peaks" due to their high reactivity. The following protocol ensures data integrity.

The Disulfide Artifact (The "Rookie Trap")

Free thiols readily oxidize to form disulfides (

-

Artifact Signal: You may observe a peak at m/z ~442 (

). -

Cause:

. -

Prevention: Analyze immediately after preparation or use a reducing agent (e.g., TCEP) if compatible with the source.

Recommended Workflow

| Parameter | Recommendation | Rationale |

| Solvent | Acetonitrile (ACN) or Methanol | Aprotic solvents (ACN) reduce the likelihood of proton exchange artifacts. |

| Concentration | 10 - 50 µM | High concentrations favor disulfide dimerization. |

| Ionization | ESI Negative Mode (ESI-) | Thiols are acidic ( |

| Derivatization | Alkylation (Optional) | Reacting with N-ethylmaleimide (NEM) locks the thiol, preventing dimerization and aiding identification. |

Experimental Workflow Diagram

Figure 2: Sample preparation workflow emphasizing artifact prevention.

References

-

NIST Chemistry WebBook. Mass Spectrum of Halogenated Benzenes. National Institute of Standards and Technology.[4][5][6] Available at: [Link]

- Luo, Y.R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.

-

Gross, J.H. (2017). Mass Spectrometry: A Textbook. Springer.[7] (Reference for isotopic cluster calculation and fragmentation mechanics).

- Hansen, R.L., et al. (2015). Artifacts in the Mass Spectrometry of Thiols. Journal of the American Society for Mass Spectrometry.

Sources

An In-depth Technical Guide to the Crystal Structure of 4-Bromo-3-chlorobenzenethiol: From Synthesis to Structural Elucidation

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of 4-Bromo-3-chlorobenzenethiol. As of the latest search of the Cambridge Structural Database (CSD), no experimentally determined crystal structure for this compound has been reported. Consequently, this document serves as a proactive guide for researchers aiming to elucidate its three-dimensional structure. We present a putative synthetic route, detailed protocols for purification and crystallization, a standard methodology for single-crystal X-ray diffraction (SCXRD) data acquisition, and the subsequent steps for structure solution and refinement. Furthermore, we offer a computationally predicted model of the molecular and crystal structure, including an analysis of potential intermolecular interactions that are crucial for understanding its solid-state behavior. This guide is intended to be a complete roadmap for the successful crystallographic characterization of 4-Bromo-3-chlorobenzenethiol, a molecule of interest in medicinal chemistry and materials science.

Introduction: The Significance of Structural Elucidation

The precise knowledge of the three-dimensional arrangement of atoms in a molecule is fundamental to understanding its chemical and physical properties. For drug development professionals, the crystal structure of a small molecule provides invaluable insights into its potential interactions with biological targets. In materials science, the crystal packing dictates properties such as solubility, stability, and morphology. 4-Bromo-3-chlorobenzenethiol, a halogenated aromatic thiol, possesses functional groups that suggest its potential utility as a building block in the synthesis of more complex molecules. The presence of bromine, chlorine, and sulfur atoms makes it a candidate for engaging in a variety of non-covalent interactions, including halogen bonding and hydrogen bonding, which are of significant interest in crystal engineering.[1][2]

This guide is structured to provide a logical workflow for a researcher, from obtaining the compound to analyzing its crystal structure.

Synthesis and Purification of 4-Bromo-3-chlorobenzenethiol

A plausible synthetic route to 4-Bromo-3-chlorobenzenethiol can be adapted from known procedures for related halogenated thiophenols. A potential starting material is 4-bromo-3-chlorotoluene.[3]

Proposed Synthetic Pathway

Caption: Proposed synthetic route for 4-Bromo-3-chlorobenzenethiol.

Experimental Protocol: Synthesis

-

Bromination of the Benzylic Position: 4-Bromo-3-chlorotoluene (1.0 eq) is refluxed in carbon tetrachloride with N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide.[3] The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield crude 4-bromo-3-chlorobenzyl bromide.

-

Formation of the Isothiouronium Salt: The crude benzyl bromide is dissolved in ethanol and reacted with thiourea (1.1 eq) under reflux to form the S-(4-Bromo-3-chlorobenzyl) isothiouronium bromide salt. The salt typically precipitates upon cooling and can be collected by filtration.

-

Hydrolysis to the Thiol: The isothiouronium salt is then hydrolyzed by refluxing with an aqueous solution of sodium hydroxide. Acidification of the cooled reaction mixture with a mineral acid (e.g., HCl) will precipitate the desired 4-Bromo-3-chlorobenzenethiol, which can be collected by filtration.

Purification Protocol for Crystallography

The purity of the compound is paramount for obtaining high-quality single crystals.[4] Thiols can be susceptible to oxidation to disulfides, so care should be taken to handle them under an inert atmosphere where possible.[5]

-

Column Chromatography: The crude thiol can be purified by column chromatography on silica gel using a non-polar eluent system, such as a hexane/ethyl acetate gradient. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed in vacuo.

-

Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water or hexanes).

Crystallization of 4-Bromo-3-chlorobenzenethiol

The growth of single crystals suitable for X-ray diffraction is often the most challenging step.[6] Several methods should be attempted in parallel.

Common Crystallization Techniques

| Technique | Description | Solvent System |

| Slow Evaporation | A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth. | A solvent in which the compound is moderately soluble (e.g., dichloromethane, ethyl acetate). |

| Vapor Diffusion | A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The vapor of the more volatile solvent slowly diffuses into the anti-solvent, inducing crystallization. | Inner vial: Dichloromethane or Chloroform; Outer reservoir: Hexane or Pentane. |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent in a narrow tube. Crystals form at the interface as the solvents slowly mix. | Lower layer: Solution in a denser solvent (e.g., chloroform); Upper layer: A less dense anti-solvent (e.g., methanol). |

| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization. | A solvent with a significant temperature-dependent solubility for the compound (e.g., ethanol, isopropanol). |

Table 1: Recommended crystallization methods for 4-Bromo-3-chlorobenzenethiol.[6]

Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable single crystal (typically 0.1-0.4 mm in at least two dimensions) is obtained, it can be analyzed by SCXRD.[7]

Experimental Workflow for SCXRD

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Data Collection Protocol

-

Crystal Mounting: A selected crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Data Acquisition: The mounted crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[8] A series of diffraction images are collected as the crystal is rotated. Modern CCD or CMOS detectors are used to record the diffraction pattern. A complete dataset typically involves collecting data over a wide range of crystal orientations.[9]

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data is corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption). This process yields a reflection file (typically in .hkl format) that contains the Miller indices (h,k,l) and the corresponding intensities for each reflection.[10]

Structure Solution and Refinement

The processed diffraction data is used to determine the arrangement of atoms in the crystal.

Methodology

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods, which are implemented in software packages like SHELXT.[11] This yields an initial electron density map and a preliminary structural model.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure, typically with software like SHELXL. This iterative process involves adjusting atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed diffraction intensities. The quality of the refinement is monitored using the R-factor and goodness-of-fit (GooF) parameters.[10]

-

Validation: The final refined structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure its chemical and crystallographic reasonability.

Computational Prediction of the Crystal Structure

In the absence of experimental data, computational methods can provide valuable predictions of the crystal structure.[12][13]

Predicted Molecular and Crystal Properties

| Property | Predicted Value/Description |

| Molecular Formula | C₆H₄BrClS |

| Molecular Weight | 223.52 g/mol |

| Calculated Density | ~1.7-1.8 g/cm³ |

| Predicted Space Group | P2₁/c or P-1 (common for achiral organic molecules)[14][15] |

| Key Intermolecular Interactions | Halogen bonding (Br···S, Cl···S, Br···Cl), S-H···π interactions, π-π stacking. |

Table 2: Predicted crystallographic and molecular properties of 4-Bromo-3-chlorobenzenethiol.

Predicted Intermolecular Interactions and Hirshfeld Surface Analysis

The presence of bromine, chlorine, and a thiol group suggests a rich landscape of intermolecular interactions. Halogen bonding, a directional interaction between an electrophilic region on a halogen atom and a nucleophilic site, is expected to play a significant role in the crystal packing.[16][17] The thiol group can act as a hydrogen bond donor, potentially forming S-H···S or S-H···π interactions.